molecular formula C21H25N3O2 B12747317 3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate CAS No. 92908-54-8

3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate

Cat. No.: B12747317
CAS No.: 92908-54-8
M. Wt: 351.4 g/mol
InChI Key: VAWUHQOOAAZJMO-UHFFFAOYSA-M
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Description

3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate: is a chemical compound with the molecular formula C22H27N3O2 . It is known for its unique structure, which includes an indolium core substituted with various functional groups. This compound has a molecular weight of 365.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate typically involves the following steps :

    Formation of the Indolium Core: The indolium core is synthesized through a series of reactions involving indole derivatives.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the trimethyl and hydrazono groups.

    Formate Addition: Finally, the formate group is added to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate involves its interaction with molecular targets and pathways . The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, formate include :

    3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, salt with 4-methylbenzenesulfonic acid: .

    3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, chloride: .

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the formate group, which may confer unique chemical and biological properties .

Properties

CAS No.

92908-54-8

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;formate

InChI

InChI=1S/C20H24N3.CH2O2/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;2-1-3/h6-14H,1-5H3;1H,(H,2,3)/q+1;/p-1

InChI Key

VAWUHQOOAAZJMO-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.C(=O)[O-]

Origin of Product

United States

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